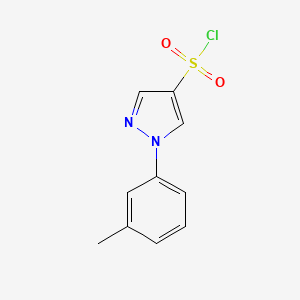

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a pyrazole ring substituted with a 3-methylphenyl group and a sulfonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The process begins with the preparation of the substituted pyrazole, which is then treated with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (–20 to 0°C) in a solvent such as chloroform to ensure the formation of the desired sulfonyl chloride without side reactions .

In an industrial setting, the production of sulfonyl chlorides, including this compound, follows similar principles but on a larger scale. The use of continuous flow reactors and advanced process control systems ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes depending on the substituents attached to the pyrazole ring.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.

Common reagents used in these reactions include bases like triethylamine, solvents such as acetonitrile, and catalysts like palladium for coupling reactions .

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitutions with amines, alcohols, and thiols to form sulfonamides and sulfonate esters.

- Coupling Reactions : This compound can participate in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Scientific Research Applications

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride has diverse applications across several scientific disciplines:

Organic Synthesis

- Intermediate in Synthesis : It serves as a key intermediate in the synthesis of various heterocyclic compounds, crucial for developing pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : The compound is employed as a reagent in multiple organic reactions due to its reactivity profile.

Medicinal Chemistry

- Biological Activity : Research indicates potential antimicrobial, antiviral, and anticancer properties of this compound and its derivatives. Studies have shown that it can inhibit the growth of various pathogens, including resistant bacterial strains .

- Drug Development : Ongoing research explores its utility as a precursor for new drug candidates aimed at improving efficacy and safety profiles in therapeutic applications.

Material Science

- Development of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals such as dyes and agrochemicals, showcasing its versatility beyond medicinal uses.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

Antimicrobial Efficacy

A study evaluated the compound's antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant inhibition with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid. This underscores its potential as an alternative treatment option .

Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated that concentrations above 10 µM led to a substantial reduction in cell viability, suggesting promising anticancer activity that warrants further investigation .

Wirkmechanismus

The mechanism of action of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:

Similar Compounds: Examples include 1-methyl-1H-pyrazole-4-sulfonyl chloride and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Uniqueness: The presence of the 3-methylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other sulfonyl chlorides.

Biologische Aktivität

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a methyl group and a sulfonyl chloride functional group. The synthesis typically involves the reaction of 3-methylphenylhydrazine with sulfonyl chlorides under controlled conditions.

General Synthetic Route:

- Starting Materials : 3-Methylphenylhydrazine and sulfonyl chloride.

- Reaction Conditions : The reaction is often carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.

- Purification : The product can be purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic applications.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study on related pyrazole compounds demonstrated the ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Compounds similar to this compound showed low nanomolar inhibition of LDHA and LDHB, which correlates with reduced lactate production in cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, certain pyrazole compounds demonstrated IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory potential .

The mechanism of action for this compound likely involves the modulation of specific molecular targets:

- Enzyme Inhibition : The sulfonyl chloride group may facilitate the formation of reactive intermediates that interact with enzymes involved in inflammatory pathways and cancer metabolism.

- Cell Signaling Pathways : By inhibiting key enzymes such as LDH and COX, this compound could alter cellular signaling pathways that regulate cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

- Anticancer Activity : A series of pyrazole-based inhibitors were found to significantly reduce cell viability in pancreatic cancer models, suggesting a targeted approach for cancer therapy .

- Anti-inflammatory Effects : In vivo tests showed that specific pyrazole derivatives led to substantial edema inhibition compared to standard anti-inflammatory drugs like celecoxib .

- Safety Profile : Toxicity assessments indicated that certain derivatives exhibited favorable safety profiles, with high lethal doses required to observe adverse effects in animal models .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other pyrazole derivatives:

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) | Safety Profile |

|---|---|---|---|

| This compound | Low nM | 0.034 - 0.052 μM | High LD50 (>2000 mg/kg) |

| Other Pyrazole Derivative A | Low nM | 0.050 μM | Moderate LD50 |

| Other Pyrazole Derivative B | Sub-micromolar | 0.045 μM | Low LD50 |

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAVFOQPTYUITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.